molecular formula C16H12FN3OS2 B2962355 6-ethoxy-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862974-45-6

6-ethoxy-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

Cat. No. B2962355
CAS RN: 862974-45-6
M. Wt: 345.41
InChI Key: ZBLRZIZLUDJZIQ-UHFFFAOYSA-N
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Description

Benzothiazole derivatives are a class of compounds that have a benzene ring fused to a thiazole ring . They are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Molecular Structure Analysis

The benzothiazole ring system is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions depending on the substituents present on the benzothiazole ring .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .

Scientific Research Applications

Future Directions

Benzothiazole derivatives are a promising area of research due to their diverse biological activities . Future research may focus on synthesizing new benzothiazole derivatives and studying their biological activities.

properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-fluoro-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3OS2/c1-2-21-9-6-7-11-13(8-9)23-15(18-11)20-16-19-14-10(17)4-3-5-12(14)22-16/h3-8H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLRZIZLUDJZIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethoxy-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

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